molecular formula C14H17NO4 B3380806 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid CAS No. 2059937-47-0

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

Cat. No.: B3380806
CAS No.: 2059937-47-0
M. Wt: 263.29
InChI Key: NSZYTQBIBSFFHI-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a synthetic organic compound with a molecular formula of C14H17NO4. This compound is notable for its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of the benzyloxycarbonyl group adds to its chemical versatility, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine to protect the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism by which 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid: This compound has a similar benzyloxycarbonyl group but features a six-membered piperidine ring instead of the four-membered azetidine ring.

    1-[(Benzyloxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid: This compound has a five-membered pyrrolidine ring, offering different steric and electronic properties.

Uniqueness: 1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and steric properties. This makes it particularly useful in the synthesis of strained ring systems and in applications requiring specific spatial configurations.

Properties

IUPAC Name

3,3-dimethyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)9-15(11(14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYTQBIBSFFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Reactant of Route 6
1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

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